molecular formula C7H12O4 B2943480 methyl 2-(hydroxymethyl)oxolane-2-carboxylate CAS No. 1447943-09-0

methyl 2-(hydroxymethyl)oxolane-2-carboxylate

Cat. No.: B2943480
CAS No.: 1447943-09-0
M. Wt: 160.169
InChI Key: IGNVPJSYOBPLSK-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)oxolane-2-carboxylate, also known as methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate, is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . This compound is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(hydroxymethyl)oxolane-2-carboxylate can be synthesized through the esterification of 2-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(hydroxymethyl)oxolane-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 2-(hydroxymethyl)oxolane-2-carboxylate is unique due to its specific structural features, such as the presence of both a hydroxymethyl group and an ester functional group. These features confer distinct reactivity and versatility in chemical synthesis, making it valuable in various applications .

Properties

IUPAC Name

methyl 2-(hydroxymethyl)oxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-6(9)7(5-8)3-2-4-11-7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNVPJSYOBPLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10% Pd—C (80 mg, 0.753 mmol) was added under nitrogen to a solution of methyl 2-((benzyloxy)methyl)tetrahydrofuran-2-carboxylate (377 mg, 1.506 mmol) in MeOH (20 mL) in a Parr shaker bottle and hydrogenated at 30 psi overnight. The suspension was filtered and the filtrate was evaporated to dryness to afford methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate as a clear oil (0.43 g, 97.5%). 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 4.10-3.98 (m, 2H), 3.85 (d, J=11.4 Hz, 1H), 3.78 (s, 3H), 3.69 (d, J=11.4 Hz, 1H), 2.19-2.12 (m, 1H), 2.09-2.02 (m, 1H), 2.01-1.93 (m, 2H).
Name
methyl 2-((benzyloxy)methyl)tetrahydrofuran-2-carboxylate
Quantity
377 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One

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